1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS No.: 2090962-33-5
Cat. No.: VC3149344
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid - 2090962-33-5](/images/structure/VC3149344.png)
Specification
CAS No. | 2090962-33-5 |
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Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxylic acid |
Standard InChI | InChI=1S/C10H11N3O2/c14-10(15)8-5-11-13-4-3-12(9(8)13)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |
Standard InChI Key | IXDNCWMSWQBCNK-UHFFFAOYSA-N |
SMILES | C1CC1CN2C=CN3C2=C(C=N3)C(=O)O |
Canonical SMILES | C1CC1CN2C=CN3C2=C(C=N3)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid combines several key structural features: the bicyclic imidazo[1,2-b]pyrazole heterocyclic system, a cyclopropylmethyl substituent at the N1 position, and a carboxylic acid functionality at position 7. The core imidazo[1,2-b]pyrazole structure can be found in various bioactive compounds and provides a rigid scaffold that can interact with diverse biological targets .
Based on related compounds, the predicted molecular formula would be C10H10N3O2, derived from the core structure of 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (C6H5N3O2) with the addition of a cyclopropylmethyl group (C4H7) . The anticipated molecular weight would be approximately 205 g/mol.
Physicochemical Properties
The physicochemical properties of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be inferred from related compounds:
The presence of the carboxylic acid group would confer acidity to the molecule, allowing for salt formation and potentially improving water solubility under basic conditions. The cyclopropylmethyl group contributes lipophilicity and may enhance membrane permeability compared to the unsubstituted core structure.
Structural Comparison with Related Compounds
Several structurally related compounds provide valuable context for understanding 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid:
These structural variations highlight the diversity within the imidazo[1,2-b]pyrazole class and provide insights into how substitution patterns might influence the properties and biological activities of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.
Synthesis and Preparation
Hydrolysis of Corresponding Amide or Ester
One feasible approach would involve hydrolysis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, which is a documented compound. This could be achieved through basic hydrolysis followed by acidification:
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Treatment of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide with sodium hydroxide or potassium hydroxide in aqueous solution, potentially with co-solvents like ethanol or dioxane
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Heating under reflux conditions
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Acidification with hydrochloric acid to precipitate the carboxylic acid product
N-Alkylation of Core Structure
Another approach could involve N-alkylation of 1H-imidazo[1,2-b]pyrazole-7-carboxylic acid or its hydrochloride salt :
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Protection of the carboxylic acid group if necessary (e.g., as methyl or ethyl ester)
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N-alkylation using cyclopropylmethyl bromide or iodide in the presence of a base such as potassium carbonate or sodium hydride
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Deprotection of the carboxylic acid if protected in step 1
Key Intermediates and Reagents
Critical intermediates in the synthesis would likely include:
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1H-imidazo[1,2-b]pyrazole-7-carboxylic acid or its hydrochloride salt
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1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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Cyclopropylmethyl halides (bromide or iodide) as alkylating agents
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Protected derivatives (esters) of the carboxylic acid functionality
Purification and Characterization
Purification of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid would likely involve:
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Recrystallization from appropriate solvent systems (e.g., ethanol/water, acetone/hexane)
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Column chromatography on silica gel using gradient elution with ethyl acetate/hexane or dichloromethane/methanol mixtures
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Preparative HPLC for high-purity samples
Characterization would employ standard analytical techniques including NMR spectroscopy (1H and 13C), mass spectrometry, infrared spectroscopy, and elemental analysis to confirm structure and purity.
Biological Activity and Applications
Enzyme Inhibition
Compounds in the imidazopyrazole class have shown potential as enzyme inhibitors. Related heterocyclic systems like imidazo[1,2-b]pyridazines have demonstrated activity as phosphodiesterase (PDE) inhibitors, particularly against PDE10 . The structural similarity suggests that 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid might similarly interact with phosphodiesterases or other enzymes.
Anti-inflammatory Activity
Heterocyclic compounds containing imidazole or pyrazole rings have frequently shown anti-inflammatory properties. The carboxylic acid moiety might enhance this activity through specific interactions with inflammatory mediators.
Structure-Activity Relationships
The biological activity of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid would be influenced by several structural features:
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The imidazo[1,2-b]pyrazole core provides a rigid scaffold that can interact with binding pockets of target proteins. This bicyclic system offers multiple points for hydrogen bonding and π-stacking interactions .
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The cyclopropylmethyl substituent introduces lipophilicity and potential metabolic stability. Cyclopropyl rings, due to their constrained nature, often confer different properties than linear alkyl chains of similar carbon count .
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The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, potentially forming ionic interactions with basic residues in protein targets. It also provides a handle for further derivatization or prodrug development.
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The comparison with 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide suggests that the difference between amide and carboxylic acid groups would significantly impact hydrogen bonding patterns, solubility, and target selectivity.
Analytical Methods and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in the 1H NMR spectrum of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid would include:
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Carboxylic acid proton: broad singlet at approximately δ 12-13 ppm
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Aromatic/heterocyclic protons: signals in the range of δ 7-8.5 ppm
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N-CH2 methylene protons: doublet at approximately δ 3.8-4.2 ppm
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Cyclopropyl methine (CH): multiplet at approximately δ 1.0-1.3 ppm
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Cyclopropyl methylene (CH2): complex multiplets at approximately δ 0.3-0.6 ppm
The 13C NMR spectrum would show characteristic signals including:
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Carboxylic acid carbon: approximately δ 165-170 ppm
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Aromatic/heterocyclic carbons: multiple signals in the range of δ 115-155 ppm
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N-CH2 carbon: approximately δ 50-55 ppm
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Cyclopropyl carbons: signals in the range of δ 3-10 ppm
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion [M+H]+ at approximately m/z 206
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Fragment ions corresponding to loss of the carboxylic acid group [M-COOH]+ and other characteristic fragmentations of the heterocyclic system
Infrared Spectroscopy
Key IR absorption bands would include:
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O-H stretching (carboxylic acid): broad band at 2500-3300 cm-1
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C=O stretching (carboxylic acid): strong band at 1700-1730 cm-1
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C=N and C=C stretching (heterocyclic): multiple bands at 1400-1650 cm-1
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C-O stretching (carboxylic acid): bands at 1200-1300 cm-1
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be the preferred method for analysis and purification of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. Typical conditions might include:
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Column: C18 reversed-phase
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Mobile phase: Gradient of acetonitrile or methanol with water, containing 0.1% formic acid
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Detection: UV absorption at 254-280 nm
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Retention time: Would depend on specific conditions but expected to be intermediate between more polar unsubstituted carboxylic acids and less polar amide derivatives
Thin-layer chromatography (TLC) systems would likely involve:
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Stationary phase: Silica gel
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Mobile phases: Ethyl acetate/hexanes mixtures or dichloromethane/methanol mixtures
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Visualization: UV light and/or chemical developers such as phosphomolybdic acid or ninhydrin
Research Status and Future Directions
Promising Research Directions
Future research on 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid could focus on:
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Synthetic Methodology Development: Establishing efficient and scalable synthetic routes to this compound and related derivatives.
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Comprehensive Biological Screening: Evaluation against panels of enzymes and receptors to identify potential therapeutic targets.
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Medicinal Chemistry Optimization: If biological activity is established, development of structure-activity relationships through the synthesis and evaluation of analogs.
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Computational Studies: Molecular modeling and docking simulations to predict potential biological targets and binding modes.
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Derivatization Strategies: Exploration of the carboxylic acid group as a handle for preparing conjugates, prodrugs, or more complex structures with enhanced properties.
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